molecular formula C8H6ClNO5 B1427113 2-Chloro-5-methoxy-4-nitrobenzoic acid CAS No. 101581-13-9

2-Chloro-5-methoxy-4-nitrobenzoic acid

Cat. No.: B1427113
CAS No.: 101581-13-9
M. Wt: 231.59 g/mol
InChI Key: OJMMHUJTCVSTMS-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO5. It is a derivative of benzoic acid, characterized by the presence of chloro, methoxy, and nitro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-nitrobenzoic acid typically involves the nitration of 2-Chloro-5-methoxybenzoic acid. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-nitrobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Catalysts: Palladium, sulfuric acid.

Major Products

    Reduction: 2-Chloro-5-methoxy-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 2-Chloro-5-methoxy-4-nitrobenzoate.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-nitrobenzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The chloro and methoxy groups influence the compound’s reactivity and interactions with other molecules. The carboxylic acid group allows for esterification and amide formation, making the compound versatile in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrobenzoic acid: Similar structure but lacks the methoxy group.

    5-Methoxy-2-nitrobenzoic acid: Similar structure but lacks the chloro group.

    2-Chloro-5-nitrobenzoic acid: Similar structure but lacks the methoxy group.

Uniqueness

2-Chloro-5-methoxy-4-nitrobenzoic acid is unique due to the combination of chloro, methoxy, and nitro substituents, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-chloro-5-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMMHUJTCVSTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 1-chloro-4-methoxy-2-methyl-5-nitrobenzene (1 mmol) and potassium permanganate (4 mmol) in water (100 mL) was heated at reflux temperature for 48 hours. The mixture was allowed to cool to room temperature and the pH was adjusted 2. The solution was extracted with EtOAc (2×100 mL), then the combined organic extracts was dried (Na2SO4) and concentrated under reduced pressure to give the title compound (78%) as a solid.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

A suspension of 1-chloro-4-methoxy-2-methyl-5-nitro-benzene (1.05 g, 5.21 mmol) in a mixture of pyridine and water (1/2, 15 mL) was heated to 97° C. and then potassium permanganate (4.53 g, 28.64 mmol) was added. The reaction mixture was heated at 100° C. for 4 hours; a second aliquot of the mixture pyridine/water (1/1, 10 mL) was added and was followed by potassium permanganate (1 g); the resulting mixture was heated to 100° C. overnight. The hot reaction mixture was filtered through a CELITE™ pad, the filter cake was washed with hot water and the filtrate was acidified, until pH 1, by addition of an aqueous solution of hydrochloric acid (6 M). The resulting mixture was extracted with ethyl acetate; the organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The light yellow solid residue (903 mg) was washed twice with a small aliquot of dichloromethane to give 2-chloro-5-methoxy-4-nitro-benzoic acid as an off-white solid without further purifications.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step Two
Name
pyridine water
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

1-chloro-4-methoxy-2-methyl-5-nitro-benzene (APIN; 1 g, 4.96 mmol) was suspended in water (100 mL), potassium permanganate (3.14 g, 19.84 mmol) was added and the mixture diluted further with water (140 mL). The mixture was very slowed heated up to reflux over a 2 hour period and then stirred at reflux for 4 hours then allowed to cool to room temperature overnight with stirring. After 18 hours the mixture was reheated to 80° C. and filtered hot, the manganese filter cake was washed with boiling water (100 mL), then the aqueous filtrate was treated with a couple of drops of sodium metabisulfite solution and the permanganate colour was removed to give a yellow solution. The solution was acidified to pH 2 with concentrated hydrochloric acid and partially evaporated down to a volume of (200 mL) and extracted with EtOAc (2×100 mL). Combined organic extracts were washed with brine, dried (MgSO4) and evaporated to yield the title compound as a yellow solid. (752 mg, 65%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
140 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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